molecular formula C9H9ClO3 B13269149 3-Ethoxyphenyl chloroformate

3-Ethoxyphenyl chloroformate

Cat. No.: B13269149
M. Wt: 200.62 g/mol
InChI Key: FZHFXKRTEZJGHB-UHFFFAOYSA-N
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Description

3-Ethoxyphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. This compound is used as a reagent in organic synthesis, particularly for introducing the ethoxycarbonyl group into various substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyphenyl chloroformate can be synthesized through the reaction of 3-ethoxyphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, necessitates stringent safety measures .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethoxyphenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive and can be attacked by nucleophiles such as amines, alcohols, and carboxylic acids. This results in the formation of carbamates, carbonate esters, and mixed anhydrides, respectively . The reaction typically proceeds via a substitution nucleophilic internal mechanism .

Comparison with Similar Compounds

Comparison: 3-Ethoxyphenyl chloroformate is unique due to the presence of the ethoxy group attached to the aromatic ring. This structural feature imparts distinct reactivity and properties compared to other chloroformates. For example, methyl and ethyl chloroformates are simpler and more volatile, while benzyl and phenyl chloroformates are more stable due to the aromatic ring .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(3-ethoxyphenyl) carbonochloridate

InChI

InChI=1S/C9H9ClO3/c1-2-12-7-4-3-5-8(6-7)13-9(10)11/h3-6H,2H2,1H3

InChI Key

FZHFXKRTEZJGHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC=C1)OC(=O)Cl

Origin of Product

United States

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